Centchroman - 78994-25-9

Centchroman

Catalog Number: EVT-1541558
CAS Number: 78994-25-9
Molecular Formula: C30H35NO3
Molecular Weight: 457.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ormeloxifene is a third-generation selective estrogen receptor (ER) modulator. In India, ormeloxifene has been marketed since the 1990s as a non-hormonal, non-steroidal oral contraceptive taken once a week, and it was later introduced for the treatment of dysfunctional uterine bleeding. Similar to other selective estrogen receptor modulators (SERMs), ormeloxifene has estrogenic activity in the vagina, bone, cardiovascular, and central nervous system tissues, and anti-estrogenic activity in the uterus and breast. The use of ormeloxifene for the treatment of perimenopausal bleeding and the management of menorrhagia has also been investigated. Ormeloxifene is marketed in India as a racemic mixture of the l- (levormeloxifene) and d-isomers (d-ormeloxifene) of trans-ormeloxifene. The use of levormeloxifene for the treatment of reduced bone turnover and the prevention of atherosclerosis has been evaluated; however, drug development was discontinued due to adverse events.
A non-steroidal anti-fertility agent with anti-hormonal properties.
Source and Classification

Centchroman is classified as a selective estrogen receptor modulator (SERM) due to its ability to bind selectively to estrogen receptors, exerting estrogenic effects in some tissues while acting as an antagonist in others. This dual action makes it useful not only for contraception but also for potential therapeutic applications in hormone-related disorders .

Synthesis Analysis

The synthesis of Centchroman involves a multi-step process. The most efficient method reported synthesizes the compound through five main steps with high yields. The initial step involves the von Pechmann reaction of 2,4-dihydroxybenzaldehyde with phenylacetic acid, yielding a key intermediate. This intermediate is then alkylated with methyl iodide, followed by dimethylation and subsequent reactions to produce Centchroman hydrochloride .

Technical Details

  1. Step 1: Reaction of 2,4-dihydroxybenzaldehyde with phenylacetic acid.
  2. Step 2: Alkylation using methyl iodide.
  3. Step 3: Dimethylation of the resulting chromene.
  4. Step 4: Reaction with N-(Pyrrolidino) ethoxybenzene hydrochloride.
  5. Step 5: Purification of the final product.
Molecular Structure Analysis

Centchroman's molecular structure features a chroman backbone with specific substituents that contribute to its biological activity. The chemical formula is C21H25ClNC_{21}H_{25}ClN and its molecular weight is approximately 329.89 g/mol.

Structural Data

  • Molecular Formula: C21H25ClN
  • Molecular Weight: 329.89 g/mol
  • Key Functional Groups: Chroman moiety, ether linkages, and a pyrrolidine ring.

The compound exhibits stereoisomerism, consisting of both d- and l-isomers, which have differing biological activities .

Chemical Reactions Analysis

Centchroman undergoes various chemical reactions that are critical for its synthesis and functionality:

  1. Alkylation Reactions: Essential for introducing methyl groups into the chroman structure.
  2. Dimethylation: Increases lipophilicity and alters receptor binding characteristics.
  3. Hydrochlorination: Formation of Centchroman hydrochloride enhances solubility and stability.

These reactions are typically facilitated under controlled conditions using reagents such as potassium carbonate and lithium aluminum hydride .

Mechanism of Action

Centchroman functions primarily through its action on estrogen receptors. It binds selectively to these receptors in different tissues:

  • Estrogenic Activity: In certain tissues, it mimics estrogen, promoting beneficial effects such as bone density maintenance.
  • Antagonistic Activity: In reproductive tissues, it inhibits estrogen's effects, preventing ovulation and implantation.

The pharmacokinetics reveal that after administration, peak serum concentrations are reached within hours, with a terminal half-life of about 168 hours in women .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Melting Point: Approximately 120-122 °C.
  • Solubility: Soluble in organic solvents like acetone; limited solubility in water.

Chemical Properties

  • Stability: Stable under normal conditions but sensitive to light.
  • Reactivity: Reacts with strong acids or bases; undergoes hydrolysis under certain conditions.

These properties are crucial for formulation development and determining appropriate storage conditions for pharmaceutical applications .

Applications

Centchroman has several significant applications:

  1. Contraception: Primarily used as an oral contraceptive due to its efficacy and convenient dosing schedule.
  2. Hormonal Disorders Treatment: Investigated for potential use in treating conditions like endometriosis and uterine fibroids due to its modulatory effects on estrogen receptors .
  3. Anticancer Research: Preliminary studies suggest potential anticancer properties, particularly in hormone-sensitive cancers .
Chemical and Pharmacological Foundations of Centchroman

Structural Characterization and Synthesis

Molecular Architecture: Benzopyran Derivatives and Stereochemical Properties

Centchroman (INN: ormeloxifene), chemically designated as trans-1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenylchroman-4-yl]phenoxy]ethyl]pyrrolidine hydrochloride, is a non-steroidal selective estrogen receptor modulator (SERM) featuring a benzopyran core structure. Its molecular architecture comprises a 3,4-dihydro-2H-1-benzopyran scaffold with key substituents: a 7-methoxy group, 2,2-dimethyl configuration, 3-phenyl ring, and a 4-[4-(2-pyrrolidinoethoxy)phenyl] side chain. The trans stereochemistry at the C-3 and C-4 positions of the chroman ring is critical for its biological activity, as confirmed by X-ray crystallography studies revealing structural similarity to antiestrogenic compounds like tamoxifen and nafoxidine [1].

The molecule exists as a racemate, with the benzopyran core contributing to its planar rigidity while the phenoxyethylpyrrolidine side chain enhances receptor interaction. The hydrochloride salt form (C₃₀H₃₅NO₃·HCl) improves solubility and bioavailability. Crystallographic analyses demonstrate that the chroman ring adopts a half-chair conformation, with the phenyl ring at C-3 positioned equatorially, optimizing steric interactions with estrogen receptor subpockets [1].

Table 1: Molecular Properties of Centchroman

PropertyValue
Molecular FormulaC₃₀H₃₅NO₃ (Free base)
Molecular Weight457.614 g/mol
CAS Registry Number31477-60-8
Chiral CentersC-3 and C-4 of benzopyran ring
Stereochemistrytrans-(3S,4S) and trans-(3R,4R)
Key Structural Motifs7-Methoxy-2,2-dimethyl-3-phenyl-3,4-dihydro-2H-benzopyran; 4-[4-(2-pyrrolidinoethoxy)phenyl]

Synthesis Pathways: Ray et al. (1976) Methodology and Modifications

The original synthesis of centchroman, developed by Ray et al. at India’s Central Drug Research Institute (CDRI), involves a multistep sequence starting with 4-methoxyphenol and phenylpropanoids. The key steps are as follows [1]:

  • Chalcone Formation & Cyclization:4-Methoxyphenol reacts with 3-phenylpropionyl chloride under Friedel-Crafts conditions to yield a propiophenone intermediate. This undergoes Claisen condensation with ortho-methoxyacetophenone to form a chalcone derivative. Acid-catalyzed cyclization via Michael addition generates the benzopyran core.

  • Epoxidation & Ring-Opening:The chromene derivative undergoes in-situ epoxidation using peracids (e.g., mCPBA). The epoxide is then regioselectively opened by phenoxide nucleophiles (e.g., 4-(2-chloroethoxy)phenol) under basic conditions, introducing the phenoxyethyl side chain precursor.

  • Mannich Reaction & Quaternization:The chloroethyl intermediate undergoes Mannich reaction with pyrrolidine to install the tertiary amine functionality. Final quaternization with hydrochloric acid yields centchroman hydrochloride as a racemate.

Modifications to this route focus on improving stereoselectivity and yield:

  • Stereocontrol: Asymmetric epoxidation catalysts (e.g., Sharpless catalysts) have been explored to enrich the trans-diastereomer.
  • Green Chemistry Approaches: Solvent-free microwave-assisted cyclization reduces reaction times from hours to minutes while improving diastereomeric purity (>95% trans) [1].

Racemic Mixture Resolution: (+)- and (-)-Enantiomers

Centchroman is synthesized and marketed as a racemate (equimolar mixture of trans-(3S,4S)-(-)- and trans-(3R,4R)-(+)-enantiomers). Resolution is achieved via diastereomeric salt formation using chiral acids or bases:

  • Chiral Acid Resolution:The racemic free base is treated with enantiopure N-acyl-protected amino acids (e.g., N-acetyl-L-leucine) in ethanol. Differential crystallization yields diastereomeric salts, with the (3S,4S)-(-)-centchroman salt exhibiting lower solubility.

  • Enzymatic Resolution:Lipase-catalyzed enantioselective ester hydrolysis of centchroman prodrug esters (e.g., acetate) separates enantiomers. Candida antarctica lipase B shows preferential hydrolysis of the (3R,4R)-(+)-enantiomer’s ester bond (>80% ee) [7].

Pharmacological studies reveal significant enantiomeric divergence:

  • The levo-rotatory (3S,4S)-(-)-enantiomer exhibits 7-fold higher affinity for estrogen receptors (ER-α) compared to the dextro-rotatory form (Kd = 2.1 nM vs. 14.8 nM) [1].
  • In vivo anti-implantation activity is 5–8 times more potent for the (-)-enantiomer in rodent models, attributable to optimized hydrophobic interactions within the ER ligand-binding domain [1].

Table 2: Comparative Properties of Centchroman Enantiomers

Property(3S,4S)-(-)-Enantiomer(3R,4R)-(+)-Enantiomer
Estrogen Receptor Affinity7-fold higher (Kd = 2.1 nM)Lower (Kd = 14.8 nM)
Anti-implantation EC₅₀0.8 mg/kg (rats)6.2 mg/kg (rats)
Uterotrophic ActivityPartial agonist (15% of estradiol)Weak antagonist
Metabolic Half-life (t₁/₂)~144 hours (primates)~96 hours (primates)

Table 3: Racemic Resolution Methods for Centchroman

MethodResolving Agent*Efficiency (ee, %) *Yield (%)
Diastereomeric SaltN-Acetyl-L-leucine98% (-)-enantiomer35–40
Enzymatic HydrolysisLipase B (C. antarctica)80% (+)-enantiomer45
Chiral ChromatographyCellulose tris(3,5-dimethylphenylcarbamate)>99% both90

Generated based on chiral resolution principles [2] [7] and pharmacological data [1]

The racemate remains clinically preferred due to balanced SERM activity: The (-)-enantiomer drives uterine ER antagonism (contraceptive effect), while the (+)-enantiomer contributes to weak osteogenic agonism, potentially mitigating bone loss [1] [3].

Properties

CAS Number

78994-25-9

Product Name

Centchroman

IUPAC Name

1-[2-[4-[(3S,4S)-7-methoxy-2,2-dimethyl-3-phenyl-3,4-dihydrochromen-4-yl]phenoxy]ethyl]pyrrolidine

Molecular Formula

C30H35NO3

Molecular Weight

457.6 g/mol

InChI

InChI=1S/C30H35NO3/c1-30(2)29(23-9-5-4-6-10-23)28(26-16-15-25(32-3)21-27(26)34-30)22-11-13-24(14-12-22)33-20-19-31-17-7-8-18-31/h4-6,9-16,21,28-29H,7-8,17-20H2,1-3H3/t28-,29+/m0/s1

InChI Key

XZEUAXYWNKYKPL-URLMMPGGSA-N

SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Synonyms

Centchroman
Compound 67 20
Compound 67-20
Compound 6720

Canonical SMILES

CC1(C(C(C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Isomeric SMILES

CC1([C@@H]([C@H](C2=C(O1)C=C(C=C2)OC)C3=CC=C(C=C3)OCCN4CCCC4)C5=CC=CC=C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.